4-Bromo-7,8-dimethoxyquinoline is an organic compound with the molecular formula . It is a derivative of quinoline, a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the 4-position and methoxy groups at the 7 and 8 positions. Quinoline derivatives are significant in medicinal and industrial chemistry due to their diverse biological activities and applications.
The compound can be synthesized through various methods, primarily involving bromination reactions. It is commercially available from chemical suppliers, including BenchChem and Smolecule, which provide detailed information about its properties and synthesis routes .
4-Bromo-7,8-dimethoxyquinoline falls under the category of heterocyclic compounds, specifically quinolines. It is classified as a brominated methoxyquinoline, which indicates its structural features and potential reactivity.
The synthesis of 4-Bromo-7,8-dimethoxyquinoline typically involves the bromination of 7,8-dimethoxyquinoline. Common methods include:
In an industrial setting, more efficient methods may be employed, such as continuous flow reactors that allow for precise control over reaction parameters. This optimization can lead to improved yields and reduced costs in production .
The molecular structure of 4-Bromo-7,8-dimethoxyquinoline features:
4-Bromo-7,8-dimethoxyquinoline is capable of undergoing several types of chemical reactions:
Common reagents for these reactions include sodium hydride for substitution reactions, potassium permanganate for oxidation, and palladium on carbon for reduction. These reactions are typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
The mechanism of action for 4-Bromo-7,8-dimethoxyquinoline varies depending on its application:
Relevant data includes its reactivity profile due to the presence of both bromine and methoxy groups, which affect its interaction with biological systems .
4-Bromo-7,8-dimethoxyquinoline has several notable applications in scientific research:
This compound's unique structural features contribute to its diverse applications across multiple scientific fields.
4-Bromo-7,8-dimethoxyquinoline is a halogenated heterocyclic compound belonging to the quinoline alkaloid family. Its systematic IUPAC name reflects the positions of its substituents: a bromine atom at the 4-position and methoxy groups (–OCH₃) at the 7- and 8-positions of the quinoline core structure. The molecule has the CAS Registry Number 1253789-70-6, which serves as a unique identifier in chemical databases [2] [3] [8]. Its molecular formula is C₁₁H₁₀BrNO₂, corresponding to a molecular weight of 268.11 g/mol. Key identifiers include the SMILES string "COC1=C2N=CC=C(Br)C2=CC=C1OC" and InChIKey "OXYDBWWUIQWTIZ-UHFFFAOYSA-N" [8] [10].
Structurally, the quinoline system consists of a benzene ring fused with a pyridine ring. The electron-donating methoxy groups at C7 and C8 influence the electron density of the aromatic system, while the bromine atom at C4 provides a site for metal-catalyzed cross-coupling reactions. This strategic substitution pattern differentiates it from isomers like 4-bromo-6,7-dimethoxyquinoline (CAS 666734-51-6) and 4-bromo-5,8-dimethoxyquinoline (CID 18511051), which exhibit distinct physicochemical and reactivity profiles [4] [9].
Table 1: Fundamental Chemical Identifiers of 4-Bromo-7,8-dimethoxyquinoline
Property | Value |
---|---|
Systematic Name | 4-Bromo-7,8-dimethoxyquinoline |
CAS Registry Number | 1253789-70-6 |
Molecular Formula | C₁₁H₁₀BrNO₂ |
Molecular Weight | 268.11 g/mol |
MDL Number | MFCD08063221 |
SMILES | COC1=C2N=CC=C(Br)C2=CC=C1OC |
InChIKey | OXYDBWWUIQWTIZ-UHFFFAOYSA-N |
The synthesis and characterization of 4-bromo-7,8-dimethoxyquinoline emerged from advancements in regioselective bromination methodologies developed in the early 21st century. Prior to 2010, direct halogenation of methoxy-substituted quinolines often suffered from poor regiocontrol and overhalogenation, limiting access to specifically substituted derivatives [6]. A significant breakthrough occurred with the development of metal-free bromination protocols for tetrahydroquinoline precursors, enabling precise functionalization at the C3 and C5 positions before aromatization to the quinoline system [6].
By 2017, researchers had optimized routes for synthesizing brominated methoxyquinolines via tetrahydroquinoline intermediates. These methods allowed controlled introduction of bromine at electronically activated positions while avoiding the harsh conditions of classical cyclization methods like the Skraup or Doebner-von Miller syntheses [6]. The compound gained prominence as an intermediate after its commercial availability was documented circa 2015 (MDL MFCD08063221), with suppliers like BLD Pharm and American Custom Chemicals Corporation listing it for research applications [2] [3] [10]. Its primary historical significance lies in overcoming long-standing regioselectivity challenges in quinoline functionalization, thereby enabling the rational design of complex quinoline-based pharmacophores.
Table 2: Historical Development Milestones of Brominated Methoxyquinolines
Timeframe | Development | Significance |
---|---|---|
Pre-2010 | Classical halogenation methods (e.g., Br₂/Fe) | Limited regioselectivity; overhalogenation common |
2010–2015 | Tetrahydroquinoline bromination strategies | Enabled position-selective bromination prior to aromatization |
2015 | Commercial availability of 4-bromo-7,8-dimethoxyquinoline (MFCD08063221) | Facilitated drug discovery research |
2017 | Regioselective bromination protocols for methoxyquinolines | Achieved high-yielding, selective synthesis of C4-brominated derivatives [6] |
Within heterocyclic chemistry, 4-bromo-7,8-dimethoxyquinoline serves as a versatile synthon for constructing biologically active molecules. Its bromine atom undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy groups can be demethylated to yield reactive phenols for further derivatization [6]. The electron-rich quinoline core participates in electrophilic substitutions, though the C4 bromine deactivates the ring toward further direct halogenation. This specific substitution pattern enhances the compound’s utility in medicinal chemistry, where the 4-bromo-7,8-dimethoxy motif acts as a key fragment in kinase inhibitor scaffolds [5].
Notably, the compound’s structural framework mimics bioactive natural alkaloids. Researchers have exploited it to develop anticancer agents targeting tyrosine kinases like c-Met. For example, 6,7-dimethoxy-4-anilinoquinolines derived from analogous brominated precursors exhibit potent inhibitory activity against cancer cell lines (A549, MCF-7, MKN-45) at micromolar concentrations [5]. The 7,8-dimethoxy configuration in particular influences binding interactions with enzymatic targets due to steric and electronic effects distinct from those of 5,8- or 6,7-dimethoxy isomers [4] [9].
Table 3: Synthetic Applications of 4-Bromo-7,8-dimethoxyquinoline in Drug Discovery
Application | Target Compound Class | Key Reaction | Biological Relevance |
---|---|---|---|
Palladium-catalyzed cross-coupling | 4-Aryl-7,8-dimethoxyquinolines | Suzuki-Miyaura coupling | Kinase inhibitor scaffolds (e.g., c-Met inhibitors) |
Nucleophilic substitution | 4-Anilino-7,8-dimethoxyquinolines | Buchwald-Hartwig amination | Anticancer agents [5] |
Metal-halogen exchange | Functionalized quinoline derivatives | Lithium-bromine exchange | Precursors for radiopharmaceuticals |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9